An In-Depth Technical Guide to 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine: A Focus on a Structurally Related Analogue
An In-Depth Technical Guide to 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine: A Focus on a Structurally Related Analogue
Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can profoundly and often beneficially alter the physicochemical and pharmacological properties of these molecules. The high electronegativity and unique steric profile of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[4][5] The presence of a cyclopropyl group often imparts conformational rigidity and can lead to improved target selectivity. The hydrazinyl moiety serves as a versatile synthetic handle for further molecular elaboration and is a key feature in many biologically active compounds.
This guide provides a detailed exploration of the chemical and physical properties of (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine, offering insights that are anticipated to be highly relevant to the study of its difluoromethyl counterpart.
Physicochemical Properties of (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies.
| Property | Value | Source |
| CAS Number | 869943-10-2 (for the difluoromethyl analogue) | [6] |
| Molecular Formula | C8H9F3N4 | N/A |
| Molecular Weight | 218.18 g/mol | N/A |
| Physical State | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
Note: The lack of publicly available experimental data for many of these parameters highlights the specialized nature of this compound, which is likely a research intermediate.
Synthesis and Mechanistic Considerations
The synthesis of 2-hydrazinopyrimidines typically involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, from the 2-position of the pyrimidine ring with hydrazine. The pyrimidine core itself is often constructed via a condensation reaction.
Proposed Synthetic Pathway
A plausible synthetic route to (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine would likely involve the following key steps:
Caption: Proposed synthesis of (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet mechanistically sound, protocol based on established pyrimidine chemistry.
Step 1: Synthesis of 2-Amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
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Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione.
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Addition of Guanidine: Add guanidine hydrochloride to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or after the addition of water.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-aminopyrimidine.
Step 2: Synthesis of 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
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Diazotization: Suspend the 2-aminopyrimidine in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool to 0-5 °C in an ice bath.
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Nitrite Addition: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The evolution of nitrogen gas should be observed.
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Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine
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Reaction Setup: Dissolve the 2-chloropyrimidine in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
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Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
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Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue, and the product should precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove excess hydrazine and salts, and dry under vacuum to afford the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for the target compound are not available, the following are predicted key features based on its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.8-1.5 ppm).
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Pyrimidine Ring Proton: A singlet in the aromatic region (approx. 7.0-7.5 ppm).
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Hydrazine Protons (NH and NH₂): Broad singlets that may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Cyclopropyl Carbons: Signals in the aliphatic region (approx. 5-20 ppm).
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Pyrimidine Carbons: Signals in the downfield region (approx. 150-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
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Trifluoromethyl Carbon: A quartet with a large coupling constant (J-CF).
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
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Trifluoromethyl Group: A singlet in the typical range for CF₃ groups attached to an aromatic ring.
IR (Infrared) Spectroscopy:
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N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
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C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
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C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
MS (Mass Spectrometry):
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The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group and parts of the hydrazine moiety.
Potential Applications in Drug Discovery
Hydrazinopyrimidines are valuable intermediates in the synthesis of a wide range of heterocyclic systems with diverse biological activities. The hydrazinyl group can be readily converted into various functionalities, making it a key building block for creating libraries of compounds for high-throughput screening.
Caption: Potential synthetic elaborations and therapeutic targets.
Given the structural motifs present, this class of compounds could be investigated for a variety of therapeutic targets, including:
-
Kinase Inhibition: Many pyrimidine-based compounds are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3]
-
Antiviral Activity: The pyrimidine core is central to several antiviral nucleoside analogues.
-
Other CNS and Metabolic Disorders: The diverse functionalities allow for fine-tuning of properties to target a wide range of receptors and enzymes.
Safety and Handling
As with any research chemical for which toxicological data is limited, (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine and its analogues should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
While a comprehensive profile of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine remains to be publicly detailed, the study of its close analogue, (4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-hydrazine, provides a robust framework for researchers. The synthetic pathways, predicted spectroscopic characteristics, and potential applications discussed herein offer a solid starting point for the investigation and utilization of this promising class of fluorinated pyrimidines in drug discovery and development. Further research is warranted to fully elucidate the properties and potential of these molecules.
References
-
(4-CYCLOPROPYL-6-DIFLUOROMETHYL-PYRIMIDIN-2-YL)-HYDRAZINE - NextSDS. (URL: [Link])
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (URL: [Link])
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (URL: not available)
-
A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed. (URL: [Link])
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC. (URL: [Link])
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (URL: [Link])
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (URL: [Link])
-
Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - MDPI. (URL: [Link])
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nextsds.com [nextsds.com]
2-Chloropyrimidine
Meisenheimer Complex (stabilized)
2-Substituted Pyrimidine
